CID 156588656
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Overview
Description
The compound with the identifier “CID 156588656” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Chemical Reactions Analysis
CID 156588656 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 156588656 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be used to study cellular processes and interactions. In medicine, it has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. In industry, it can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 156588656 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
CID 156588656 can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with comparable chemical structures or functional groups
Properties
Molecular Formula |
C28H46N4O8 |
---|---|
Molecular Weight |
566.7 g/mol |
InChI |
InChI=1S/C28H46N4O8/c1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37/h7-8,11,15,19-22,24-25,30-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)/t19?,20-,21?,22-,24-,25?/m1/s1 |
InChI Key |
NVHFNTKKLJVYEH-AKKYBQEMSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2C(NNC2O[C]3[C@@H]([C]([C@@H]([C@H](O3)CO)O)O)O)C(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2C(NNC2O[C]3C([C](C(C(O3)CO)O)O)O)C(C)C |
Origin of Product |
United States |
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